![molecular formula C11H13ClFN B1417226 2-[(2-氯-6-氟苯基)甲基]吡咯烷 CAS No. 1092277-10-5](/img/structure/B1417226.png)
2-[(2-氯-6-氟苯基)甲基]吡咯烷
描述
“2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine” is a chemical compound with the molecular weight of 250.14 . It is also known as "2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “2-(2-chloro-6-fluorobenzyl)pyrrolidine hydrochloride” and its InChI code is "1S/C11H13ClFN.ClH/c12-10-4-1-5-11(13)9(10)7-8-3-2-6-14-8;/h1,4-5,8,14H,2-3,6-7H2;1H" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .科学研究应用
合成和反应性
农用化学品和药物化合物的合成:N-取代吡咯烷酮,包括 2-[(2-氯-6-氟苯基)甲基]吡咯烷的衍生物,可以转化为 5-甲氧基化的 3-吡咯啉-2-酮。这些化合物可用于制备农用化学品或药物化合物 (Ghelfi 等,2003)。
对映选择性合成:某些 Boc-吡咯烷的高度对映选择性合成可以通过用特定试剂处理来实现。这个过程在药物合成中很重要 (Wu、Lee 和 Beak,1996)。
生物和医学应用
吡咯烷在医学中的应用:吡咯烷,2-[(2-氯-6-氟苯基)甲基]吡咯烷所属的类别,具有生物学效应,用于医药、染料和农用化学品。它们的化学性质对于现代科学至关重要 (Żmigrodzka 等,2022)。
癌治疗中的 Aurora 激酶抑制:与 2-[(2-氯-6-氟苯基)甲基]吡咯烷相关的化合物已被探索作为 Aurora 激酶抑制剂,可能可用于治疗癌症 (ヘンリー,ジェームズ, 2006)。
化学结构和性质
晶体结构分析:已分析类似于 2-[(2-氯-6-氟苯基)甲基]吡咯烷的化合物的晶体结构,有助于更好地理解它们的物理和化学性质 (何和陈,2009)。
定量构效关系研究:对吡咯烷衍生物(包括 2-[(2-氯-6-氟苯基)甲基]吡咯烷)的研究已经深入了解它们的构效关系,特别是在抗炎特性方面 (Wilkerson 等,1994)。
热稳定性和玻璃化转变:对含有吡咯烷结构的聚酰亚胺的研究表明具有显着的热稳定性和高玻璃化转变温度,突出了这些化合物的材料科学应用 (王等,2008)。
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Target of Action
Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Biochemical Pathways
Pyrrolidine derivatives have been found to inhibit cox-2, an enzyme involved in inflammation and pain .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
生化分析
Biochemical Properties
2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby affecting its catalytic efficiency .
Cellular Effects
2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it may alter metabolic pathways, impacting the overall energy balance within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine can change over time. The compound’s stability and degradation are critical factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade when exposed to light or moisture. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are essential to consider in experimental designs .
Dosage Effects in Animal Models
The effects of 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that excessive doses can cause significant harm to vital organs and disrupt normal physiological functions .
Metabolic Pathways
2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can influence the compound’s overall efficacy and toxicity.
Subcellular Localization
2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and the subsequent modulation of cellular processes .
属性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN/c12-10-4-1-5-11(13)9(10)7-8-3-2-6-14-8/h1,4-5,8,14H,2-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNARRDQRDXRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


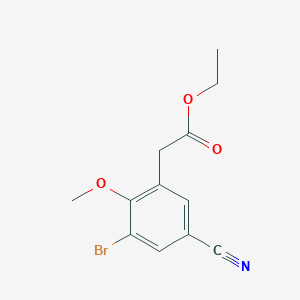
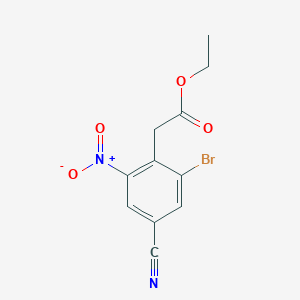
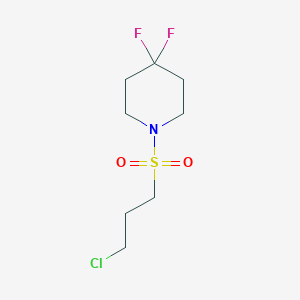
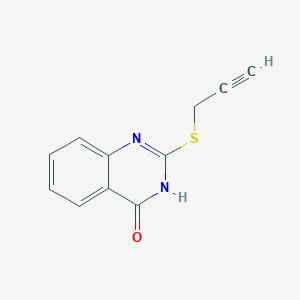
![4-Amino-benzo[1,2,5]thiadiazol-5-ol](/img/structure/B1417150.png)

![1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417153.png)
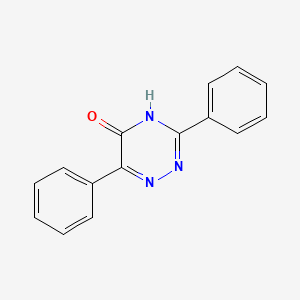
![1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B1417157.png)
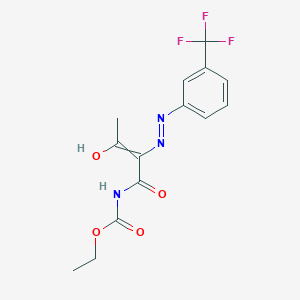
![3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417159.png)
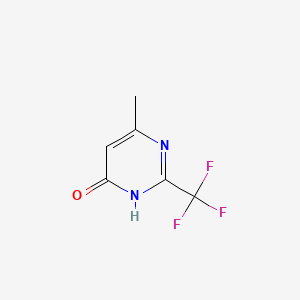
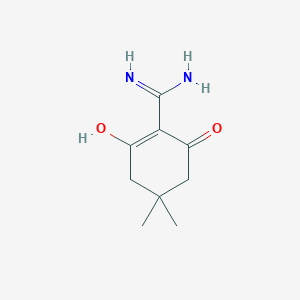
![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1417166.png)
